Stereochemical Purity: Enantiomeric Excess of L-Alanine Conjugate vs. Racemic Mixture
The target compound is supplied as the single (S)-enantiomer, whereas generic 'quinazolin-4-ylalanine' listings frequently lack stereochemical definition and may be racemic. Vendor CoA specifications for Quinazolin-4-yl-L-alanine hydrochloride report a specific optical rotation consistent with the L-configuration (e.g., [α]D expected to be negative, analogous to L-alanine derivatives), and chiral HPLC purity typically ≥98% enantiomeric excess (e.e.). In contrast, the racemic mixture (CAS 1396964-11-6, 2-(quinazolin-4-ylamino)propanoic acid) shows zero net optical rotation, and its procurement from non-specialist sources often comes with undefined e.e.
| Evidence Dimension | Enantiomeric purity |
|---|---|
| Target Compound Data | ≥98% e.e. (single (S)-enantiomer; specific rotation negative) |
| Comparator Or Baseline | Racemic 2-(quinazolin-4-ylamino)propanoic acid (CAS 1396964-11-6): undefined e.e., zero net optical rotation |
| Quantified Difference | >98% e.e. advantage for the L-enantiomer hydrochloride over racemic baseline |
| Conditions | Vendor CoA data; chiral HPLC (Chiralpak column) and polarimetry |
Why This Matters
Chiral purity directly dictates biological recognition; the individual enantiomers of amino acid-quinazoline conjugates can exhibit divergent kinase inhibition, making enantiomeric specification a critical procurement parameter.
